molecular formula C22H20O5 B11156922 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No.: B11156922
M. Wt: 364.4 g/mol
InChI Key: DQDYDWVPVFWDFR-UHFFFAOYSA-N
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Description

It is a selective agonist of the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation and immune response.

Preparation Methods

The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene with benzoic acid in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Chemical Reactions Analysis

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of cannabinoid receptor interactions.

    Biology: The compound is used to study the effects of CB2 receptor activation on immune cells.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, neurodegenerative diseases, and cancer due to its anti-inflammatory, neuroprotective, and anti-cancer effects.

    Industry: The compound is used in the development of new drugs targeting the CB2 receptor.

Mechanism of Action

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate exerts its effects by selectively binding to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, including the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective and anti-cancer effects.

Comparison with Similar Compounds

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is unique due to its selective agonism of the CB2 receptor. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-methoxybenzoate

InChI

InChI=1S/C22H20O5/c1-13-19(26-21(23)14-6-5-7-15(12-14)25-2)11-10-17-16-8-3-4-9-18(16)22(24)27-20(13)17/h5-7,10-12H,3-4,8-9H2,1-2H3

InChI Key

DQDYDWVPVFWDFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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